molecular formula C14H14BrNO2S B2375698 N-benzyl-3-bromo-N-methylbenzenesulfonamide CAS No. 876680-73-8

N-benzyl-3-bromo-N-methylbenzenesulfonamide

Cat. No.: B2375698
CAS No.: 876680-73-8
M. Wt: 340.24
InChI Key: UEYCTZHQPFCUKE-UHFFFAOYSA-N
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Description

N-benzyl-3-bromo-N-methylbenzenesulfonamide is an organic compound with the empirical formula C14H14O2N1Br1S1 and a molecular weight of 340.24 g/mol . This compound is part of the benzenesulfonamide family, which is known for its diverse applications in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-bromo-N-methylbenzenesulfonamide typically involves the bromination of N-benzyl-N-methylbenzenesulfonamide. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane . The reaction is usually conducted at room temperature, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-bromo-N-methylbenzenesulfonamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-benzyl-3-bromo-N-methylbenzenesulfonamide involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the sulfonamide group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity . The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Properties

IUPAC Name

N-benzyl-3-bromo-N-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO2S/c1-16(11-12-6-3-2-4-7-12)19(17,18)14-9-5-8-13(15)10-14/h2-10H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEYCTZHQPFCUKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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